molecular formula C25H28N2O7 B554335 Z-Tyr(tBu)-OSu CAS No. 10068-67-4

Z-Tyr(tBu)-OSu

Cat. No. B554335
CAS RN: 10068-67-4
M. Wt: 468,49 g/mole
InChI Key: UQLJTOVTUWDKCW-FQEVSTJZSA-N
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Scientific Research Applications

Peptide Synthesis

Z-Tyr(tBu)-OSu: is widely used in the synthesis of peptides. It serves as an amino acid building block, particularly for the incorporation of the tyrosine residue into peptide chains. The t-butyl (tBu) group protects the phenolic hydroxyl of tyrosine, preventing unwanted side reactions during peptide assembly .

Proteomics Research

In proteomics, Z-Tyr(tBu)-OSu can be utilized to modify peptides and proteins. This modification allows researchers to study protein structure, function, and interactions by introducing a specific label or probe into the tyrosine residue of the protein of interest .

Drug Development

The compound is instrumental in drug development, especially in the design of protease inhibitors. By mimicking the transition state of peptide cleavage, it can bind to the active site of proteases, thus serving as a potential lead compound for therapeutic agents .

Enzyme Activity Studies

Z-Tyr(tBu)-OSu: is used to investigate enzyme activity. It can act as a substrate analogue for tyrosine-utilizing enzymes, helping to elucidate mechanisms of action and to identify critical residues involved in catalysis .

Bioconjugation

This compound is also valuable for bioconjugation techniques. It can be used to attach various molecules, such as drugs or fluorescent tags, to peptides and proteins via the tyrosine residue, enhancing their properties for diagnostic or therapeutic purposes .

Biomaterials Engineering

In the field of biomaterials, Z-Tyr(tBu)-OSu can be incorporated into polymers or surfaces to introduce bioactive tyrosine residues. This can improve material biocompatibility or add new functionalities to biomaterials .

Molecular Imaging

For molecular imaging applications, Z-Tyr(tBu)-OSu can be used to synthesize radiolabeled peptides. These peptides can serve as imaging agents in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) to visualize biological processes .

Neuroscience Research

Lastly, in neuroscience, Z-Tyr(tBu)-OSu can be applied to study neurotransmitter regulation. Tyrosine is a precursor to dopamine, and its analogues can be used to understand dopamine synthesis and metabolism in the brain .

Mechanism of Action

Target of Action

Z-Tyr(tBu)-OSu is a derivative of tyrosine . Tyrosine is a non-essential amino acid that plays a critical role in the production of several important substances in the body, including proteins, enzymes, and hormones. It is also involved in the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine .

Mode of Action

Tyrosine is known to influence the secretion of anabolic hormones and supply fuel during exercise . It also plays a role in mental performance during stress-related tasks and helps prevent exercise-induced muscle damage .

Biochemical Pathways

Z-Tyr(tBu)-OSu, being a tyrosine derivative, is likely to affect the same biochemical pathways as tyrosine. These include the pathways involved in the synthesis of proteins, enzymes, and hormones, as well as neurotransmitters . The downstream effects of these pathways can have significant impacts on various physiological functions, including muscle growth and repair, cognitive function, and stress response .

Pharmacokinetics

Tyrosine is well-absorbed and distributed throughout the body, where it is metabolized by various enzymes and excreted in the urine .

Result of Action

The molecular and cellular effects of Z-Tyr(tBu)-OSu’s action are likely to be similar to those of tyrosine, given their structural similarity. This includes influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .

Future Directions

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O7/c1-25(2,3)33-19-11-9-17(10-12-19)15-20(23(30)34-27-21(28)13-14-22(27)29)26-24(31)32-16-18-7-5-4-6-8-18/h4-12,20H,13-16H2,1-3H3,(H,26,31)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLJTOVTUWDKCW-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560649
Record name 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Tyr(tBu)-OSu

CAS RN

10068-67-4
Record name Carbamic acid, [(1S)-1-[[4-(1,1-dimethylethoxy)phenyl]methyl]-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10068-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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